3-(phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide
Description
3-(Phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a synthetic compound featuring a propanamide backbone with a phenylthio (-SPh) substituent at the 3-position and a thiazole-containing pyrrolidine moiety at the N-terminus.
Properties
IUPAC Name |
3-phenylsulfanyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c21-16(8-11-22-15-6-2-1-3-7-15)19-13-14-5-4-10-20(14)17-18-9-12-23-17/h1-3,6-7,9,12,14H,4-5,8,10-11,13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOYZMZVAJKVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be formed via the cyclization of appropriate amines with dihaloalkanes.
Coupling Reactions: The phenylthio group can be introduced through nucleophilic substitution reactions using thiophenol and appropriate alkyl halides.
Amide Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole and pyrrolidine rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Substitution: Halogenated reagents and strong bases or acids are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole and pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.
Receptor Binding: May interact with specific biological receptors.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The phenylthio group and thiazole ring are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Thiazole Substituents: The target compound’s thiazole is fused to a pyrrolidine ring, unlike the 4-phenyl () or 5-fluorophenyl () substituents in analogues. This pyrrolidine linkage may enhance steric bulk and restrict conformational flexibility compared to linear aryl groups.
Propanamide Modifications :
- The phenylthio group in the target compound differs from electron-rich (indole, furan) or electron-poor (chlorophenyl) substituents in analogues. The sulfur atom in -SPh may offer moderate electron-withdrawing effects and increase lipophilicity, favoring passive diffusion across biological membranes .
- Compounds with oxadiazole-sulfanyl linkers () demonstrate how heterocyclic spacers can modulate electronic properties and binding interactions .
Synthetic Complexity: The Suzuki coupling used for compound 31 () highlights the utility of cross-coupling reactions in introducing aryl groups, whereas the target compound’s pyrrolidine-thiazole moiety may require cyclization or amide coupling steps.
Table 2: Activity and Physicochemical Data
Key Observations:
- Lipophilicity : The target compound’s predicted LogP (~3.2) is higher than urea derivatives (e.g., 11f: ~2.1) due to the phenylthio group, which could favor CNS penetration but may limit aqueous solubility .
- Bioactivity Trends : Fluorinated () and chlorinated () analogues show enhanced activity, suggesting that halogenation optimizes target interactions. The absence of halogens in the target compound may necessitate alternative strategies for potency .
Biological Activity
3-(phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide, with CAS number 1798624-04-0 and molecular formula , is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
Synthesis
The synthesis of 3-(phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide involves several chemical reactions that incorporate thiazole and pyrrolidine moieties. The compound can be synthesized through the reaction of thiazole derivatives with phenylthio groups, followed by acylation to form the final amide structure. The yield and purity of synthesized compounds are critical for evaluating their biological activity.
Biological Activity
Research indicates that compounds containing thiazole and pyrrolidine structures exhibit various biological activities, including:
1. Antimicrobial Activity:
Thiazole derivatives have been reported to possess antimicrobial properties. In vitro studies have shown that compounds similar to 3-(phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide demonstrate significant activity against various bacterial strains.
2. Anticancer Properties:
Thiazole-containing compounds have been explored for their anticancer effects. Studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
3. Anti-inflammatory Effects:
The compound's potential as an anti-inflammatory agent has also been investigated. Research indicates that thiazole derivatives can modulate inflammatory pathways, potentially reducing cytokine production.
Case Studies
A study focusing on the synthesis and biological evaluation of thiazole derivatives reported that certain compounds exhibited notable inhibitory effects on key enzymes related to inflammation and cancer progression. For instance, a derivative similar to 3-(phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide was found to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
Research Findings
Recent findings highlight the following key aspects of the biological activity of 3-(phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
